molecular formula C7H15NO2 B1671231 Emylcamate CAS No. 78-28-4

Emylcamate

Cat. No. B1671231
CAS RN: 78-28-4
M. Wt: 145.2 g/mol
InChI Key: SLWGJZPKHAXZQL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Emylcamate has a molecular formula of C7H15NO2 . Its average mass is 145.199 Da and its monoisotopic mass is 145.110275 Da . The IUPAC Standard InChI is InChI=1S/C7H15NO2/c1-4-7(3,5-2)10-6(8)9/h4-5H2,1-3H3,(H2,8,9) .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C7H15NO2 . Its average mass is 145.199 Da and its monoisotopic mass is 145.110275 Da . The percent composition is C 57.90%, H 10.41%, N 9.65%, O 22.04% .

Scientific Research Applications

Use in Orthopedic Practice

Emylcamate, also known as Striatran, has been utilized in orthopedic practice, demonstrating its value as a part of the medical armamentarium. In a study involving 215 ambulatory patients, this compound proved beneficial for relieving muscle spasm, anxiety, and nervous tension in orthopedic patients. This tertiary alcohol carbamate was identified through screening a series of tertiary alcohols and their esters, ultimately selected for its tranquilizing and relaxant properties. Clinical testing in orthopedic settings highlighted its efficacy (Mandarino, 1961).

Ecological Momentary Assessment in Substance Use Studies

Although not directly related to this compound, the methodology of Ecological Momentary Assessment (EMA) has been instrumental in studying substance use, particularly tobacco and alcohol. EMA's role in such research is significant due to its ability to capture episodic usage patterns and the influence of mood and context. This approach, combining event-based reports with time-based assessments, can potentially be applicable in studying the usage patterns of this compound and other similar substances (Shiffman, 2009).

Experimental Studies of Topical Anesthetics

While this study does not directly involve this compound, it provides insight into the broader category of carbamate compounds in medical applications, particularly as anesthetics. The research into new topical anesthetic formulations, including EMLA (Eutectic Mixture Local Anaesthetics), reflects the ongoing search for more effective and efficient anesthetic options. Such studies can offer context for understanding the potential roles of carbamate compounds like this compound in medical treatments (Holst & Evers, 1985).

Anti-inflammatory and Antioxidant Properties of Phyllanthus Emblica

Research on Phyllanthus emblica, although not directly relatedto this compound, sheds light on the exploration of natural compounds with medicinal properties. This plant's fruit extract exhibits antidiarrheal and spasmolytic activities, potentially mediated through muscarinic receptors and Ca2+ channels blockade. Such studies broaden the understanding of how certain natural compounds can be utilized for therapeutic purposes, offering a perspective that could be relevant when considering the potential applications of compounds like this compound (Mehmood, Siddiqi, & Gilani, 2011).

Health Behavior Change and Experimental Medicine

While not directly involving this compound, research on health behavior change and the application of experimental medicine (EM) principles provides a framework for understanding how to approach the study and application of various medical substances, including this compound. This approach emphasizes experimental tests of targets or mechanisms of change in health behaviors, which could be relevant in understanding how this compound or similar compounds affect patients (Sheeran, Klein, & Rothman, 2017).

Formation of Microemulsions by Amino Alkyl Alcohols

The study on the formation of microemulsions by amino alkyl alcohols highlights the broader chemical properties and applications of compounds related to this compound. Understanding the behavior of such compounds in biological systems is crucial for various medical and scientific applications, including drug delivery and absorption processes (Schulman & Montagne, 1961).

Anti-inflammatory Activity of Phyllanthus Emblica Extracts

This research, though not directly about this compound, is part of the broader investigation into natural compounds with medicinal properties. Extracts from Phyllanthus emblica leaves demonstrate anti-inflammatory activity, which might offer insights into similar properties that could be explored in compounds like this compound (Ihantola-Vormisto et al., 1997).

Mechanism of Action

Target of Action

Emylcamate primarily targets the GABA-A receptors , which are ion channels responsible for inhibiting the excitability of neurons . These receptors play a crucial role in maintaining the balance between excitation and inhibition in the nervous system, thereby regulating neuronal activity.

Mode of Action

This compound enhances the effects of GABA at the GABA-A receptors . By promoting the opening of chloride channels, it leads to the hyperpolarization of the cell membrane . This hyperpolarization makes the neurons less likely to fire, resulting in an overall decrease in neuronal excitability.

Pharmacokinetics

It is typically administered orally in tablet or capsule form, and it is absorbed in the gastrointestinal tract . The impact of these properties on the bioavailability of this compound is currently unknown.

Result of Action

The action of this compound results in a decrease in motor activity and has a tranquilizing effect . It is used as an anxiolytic and muscle relaxant . By reducing neuronal excitability, it helps to alleviate symptoms of anxiety and tension.

Action Environment

Factors such as food intake and the presence of other medications can affect its absorption and overall effectiveness .

properties

IUPAC Name

3-methylpentan-3-yl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-4-7(3,5-2)10-6(8)9/h4-5H2,1-3H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWGJZPKHAXZQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CC)OC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40228645
Record name Emylcamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78-28-4
Record name Emylcamate
Source CAS Common Chemistry
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Record name Emylcamate [INN:BAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emylcamate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13572
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Emylcamate
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Record name Emylcamate
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Record name Emylcamate
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Record name Emylcamate
Source European Chemicals Agency (ECHA)
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Record name EMYLCAMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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